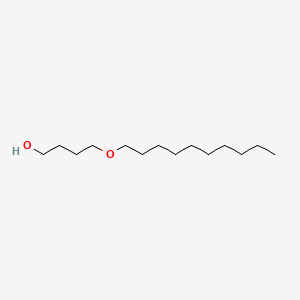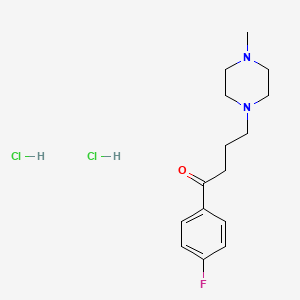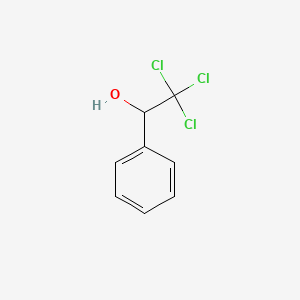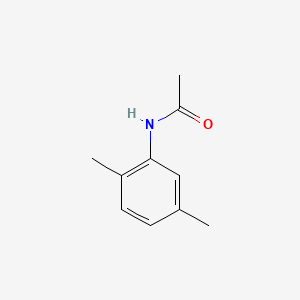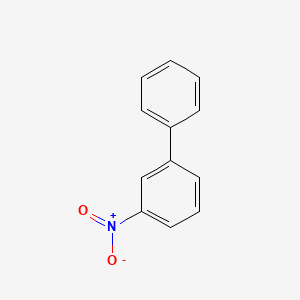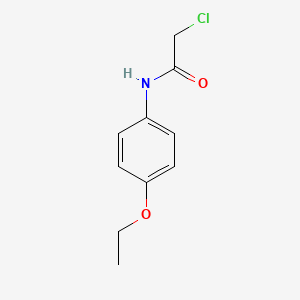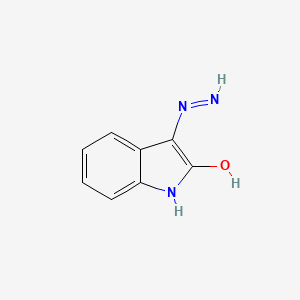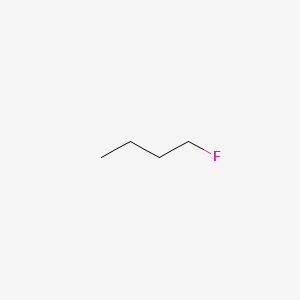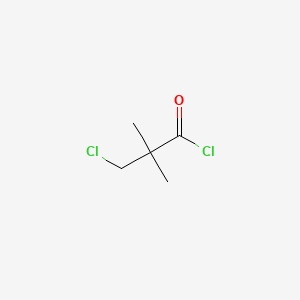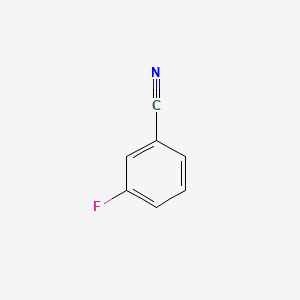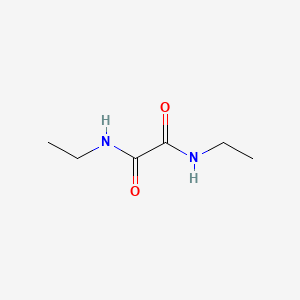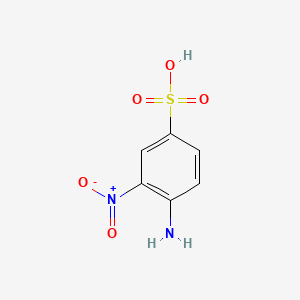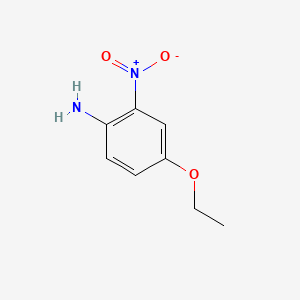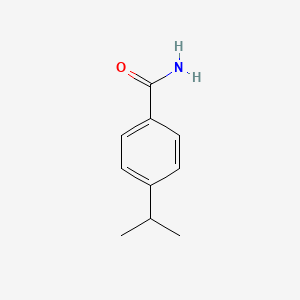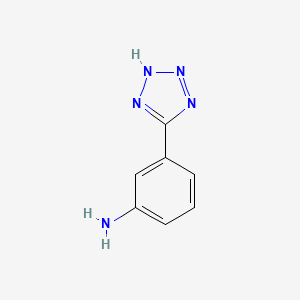
5-(3-Aminophenyl)tetrazole
Vue d'ensemble
Description
5-(3-Aminophenyl)tetrazole is an organic compound with the molecular formula C7H7N5. It is a derivative of tetrazole, characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tetrazole ring. This compound is known for its applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science .
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Mode of Action
As a tetrazole derivative, it may interact with its targets through the tetrazole ring, which can act as a bioisostere for the carboxylate group . .
Biochemical Pathways
Tetrazole derivatives have been found to exhibit various biological activities , suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
As a unique chemical provided to early discovery researchers , its specific effects at the molecular and cellular levels are still under investigation.
Analyse Biochimique
Biochemical Properties
5-(3-Aminophenyl)tetrazole plays a significant role in biochemical reactions, particularly in the inhibition of metal corrosion and as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with metal ions, which can inhibit the corrosion of metals such as magnesium and copper . Additionally, this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving copper electrorefining, this compound was found to form an adsorption layer on the anode surface, which reacted with silver ions to form a precipitate, thereby preventing silver ions from entering the electrolyte . This interaction not only affects the electrochemical properties of the cells but also influences the overall cellular metabolism by altering the availability of metal ions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has a strong negative inductive effect and a weak positive mesomeric effect, which allows it to form stable complexes with metal ions . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For instance, its interaction with metal ions can inhibit the activity of enzymes involved in metal ion transport and homeostasis, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but its effects can change over time. For example, in studies involving magnesium corrosion, the presence of this compound significantly reduced corrosion rates over a period of 60 minutes . This indicates that the compound can provide sustained protection against corrosion, but its effectiveness may diminish over longer periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low concentrations, the compound can provide beneficial effects, such as reducing oxidative stress and protecting against metal ion toxicity. At higher doses, it may exhibit toxic or adverse effects. For instance, in studies involving diabetic animal models, certain tetrazole derivatives were found to have potent glucose-lowering activity, but their efficacy and safety depended on the dosage administered .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress responses. It interacts with enzymes and cofactors involved in these pathways, potentially modulating their activity and affecting metabolic flux. For example, its interaction with metal ions can influence the activity of enzymes involved in metal ion transport and storage, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and once inside the cell, it can bind to various proteins, affecting its localization and accumulation. For instance, its interaction with metal ions can lead to its accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects. For example, its interaction with metal ions can lead to its localization in organelles involved in metal ion storage and detoxification, such as the lysosomes and mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of 3-aminobenzonitrile with sodium azide in the presence of a catalyst such as zinc bromide. This reaction proceeds under mild conditions and yields the desired tetrazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro-5-(3-aminophenyl)tetrazole
Reduction: 5-(3-Aminophenyl)tetrazoline
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5-(3-Aminophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a corrosion inhibitor in medical devices.
Industry: Employed as a corrosion inhibitor for metals, particularly in harsh environments such as seawater .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Tetrazol-5-yl)aniline
- 5-(4-Aminophenyl)tetrazole
- 5-(3-Nitrophenyl)tetrazole
Uniqueness
5-(3-Aminophenyl)tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a tetrazole ring makes it particularly effective as a corrosion inhibitor and a versatile building block in organic synthesis .
Propriétés
IUPAC Name |
3-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGISLVJQPPAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224057 | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73732-51-1 | |
| Record name | 5-(3-Aminophenyl)tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73732-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073732511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73732-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 3-(1H-tetrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(3-Aminophenyl)tetrazole interact with metals to inhibit corrosion?
A1: APT acts as a mixed-type inhibitor, meaning it affects both the anodic (metal oxidation) and cathodic (reduction) reactions involved in corrosion. [] While the exact mechanism is not fully elucidated in the provided abstracts, evidence suggests APT forms a protective film on the metal surface. [] This is supported by increased resistance values (Rct and Rfilm) observed in electrochemical impedance spectroscopy. []
Q2: What evidence suggests the formation of a protective film by APT?
A2: Studies using X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) on copper-nickel alloys show the absence of typical corrosion products (like CuO, Cu2S) when APT is present. [] This implies APT prevents the corrosive agents from reacting with the metal surface.
Q3: Under what conditions has APT shown efficacy as a corrosion inhibitor?
A3: Research demonstrates APT's effectiveness in:
- Marine environments: Both natural seawater and artificially prepared solutions. [, , , ]
- Sulfide-contaminated seawater: Offering protection even in aggressive environments. []
- Acidic chloride pickling solutions: Relevant to industrial metal processing. []
Q4: Are there any studies on APT's performance under hydrodynamic conditions?
A4: Yes, research using a rotating disc electrode system showed APT's effectiveness increases at higher rotation speeds in both clean and sulfide-contaminated seawater. [] This indicates its ability to perform under flow conditions, relevant to real-world applications.
Q5: Besides copper-nickel alloys, has APT been tested on other metals?
A5: Yes, studies explored its application for:
- Magnesium/Manganese alloys: Showing promising inhibition in chloride solutions and Arabian Gulf water. [, ]
- Unalloyed iron: Demonstrating protection in aerated sodium chloride solutions. []
Q6: What is the structural formula and molecular weight of this compound?
A6: While the provided abstracts don't explicitly state the molecular weight, the structure can be deduced from the name and is confirmed in some studies. [, ]
Q7: Are there any studies on the crystal structure of this compound or its metal complexes?
A7: Yes, research reports the synthesis and characterization of silver(I) complexes with APT. [] Two polymorphs (α and β) were identified, each with a distinct 3D structure confirmed by single-crystal X-ray diffraction. [] Another study describes a cadmium(II) complex with APT and another ligand, revealing a one-dimensional chain structure stabilized by hydrogen bonding. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


